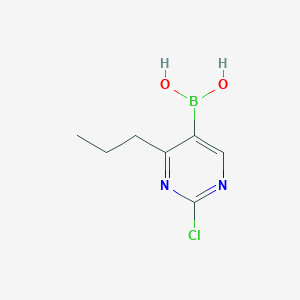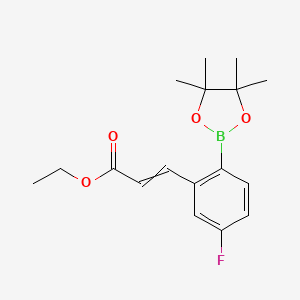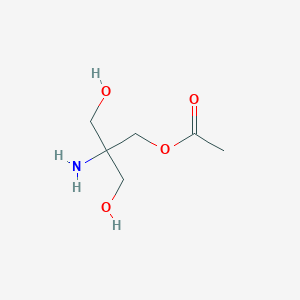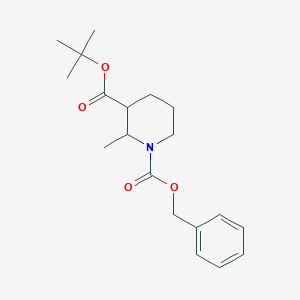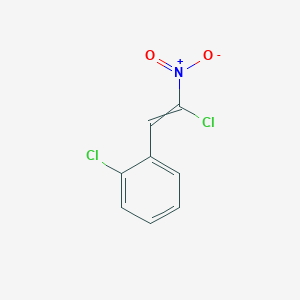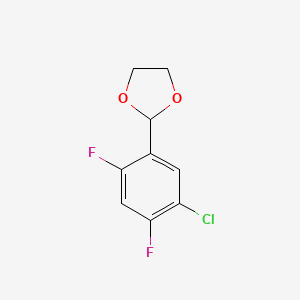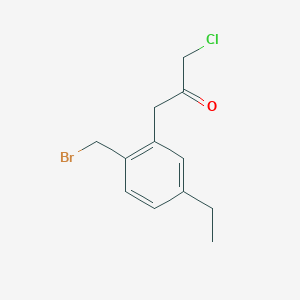![molecular formula C19H38O3S B14067563 2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane CAS No. 102013-66-1](/img/structure/B14067563.png)
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane is an organic compound with a complex structure that includes an oxirane ring and a dodecylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane typically involves the reaction of dodecyl mercaptan with ethylene oxide to form 2-(dodecylsulfanyl)ethanol. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in applications such as drug delivery, where the compound can be used to modify the surface properties of nanoparticles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Dodecylsulfanyl)ethoxy]ethanol: Similar structure but lacks the oxirane ring.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains a similar ethoxy chain but with a methoxy group instead of a dodecylsulfanyl group.
Uniqueness
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane is unique due to the presence of both the oxirane ring and the dodecylsulfanyl group. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
102013-66-1 |
|---|---|
Formule moléculaire |
C19H38O3S |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
2-[2-(2-dodecylsulfanylethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C19H38O3S/c1-2-3-4-5-6-7-8-9-10-11-15-23-16-14-20-12-13-21-17-19-18-22-19/h19H,2-18H2,1H3 |
Clé InChI |
MMWAMWFNYVOHCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCCOCCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


